molecular formula C11H14ClNOS B1386980 2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide CAS No. 1172264-16-2

2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide

Cat. No.: B1386980
CAS No.: 1172264-16-2
M. Wt: 243.75 g/mol
InChI Key: OZNZGAXEWCGZPQ-UHFFFAOYSA-N
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Description

Substituent Effects on Conformation

Compound Dihedral Angle (°) Dominant Interaction
2-Chloro-N-(4-ethylphenyl)acetamide 72.1 C–H⋯π
2-Chloro-N-[4-(methylthio)phenyl]acetamide 68.9 S⋯S van der Waals
Target compound 67.8 N–H⋯O

The methylthio group enhances polarizability , increasing van der Waals interactions compared to ethyl or methoxy analogs .

Impact on Crystallinity

  • Methylthio derivatives : Exhibit higher melting points (mp 142–145°C) than chloro-only analogs (mp 98–102°C) due to S⋯S interactions .
  • Ethyl-linked analogs : Show reduced thermal stability (ΔTₘ = 15°C) compared to methylthio derivatives (ΔTₘ = 8°C) .

Electronic Structure Comparisons

  • HOMO-LUMO gap : Narrower in methylthio derivatives (4.2 eV) versus methoxy analogs (4.7 eV), indicating enhanced charge-transfer potential .
  • Electrostatic potential maps : The –SMe group creates a localized negative region (–0.12 e/ų), favoring nucleophilic attack at the α-carbon .

Properties

IUPAC Name

2-chloro-N-[2-(4-methylsulfanylphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNOS/c1-15-10-4-2-9(3-5-10)6-7-13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNZGAXEWCGZPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of N-(2-[4-(methylthio)phenyl]ethyl)acetamide

  • Reagents :
    • 2-[4-(Methylthio)phenyl]ethylamine or its derivatives
    • Acetic anhydride or acetyl chloride
  • Conditions :
    • Typically conducted under reflux in an inert organic solvent such as dichloromethane or acetonitrile
    • Catalysts like pyridine may be used to facilitate acylation
  • Process :
    • The amine reacts with acetic anhydride or acetyl chloride to form the corresponding acetamide
    • The reaction is monitored by TLC or HPLC until completion

Step 2: Chlorination at the amide nitrogen

  • Reagents :
    • Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)
    • Alternatively, N-chlorosuccinimide (NCS) in the presence of a radical initiator
  • Conditions :
    • Conducted at low temperatures (0–25°C) to control chlorination
    • Excess chlorinating agent ensures complete conversion
  • Outcome :
    • Formation of 2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide

Preparation via Condensation and Subsequent Chlorination

Method Overview

  • Step 1 : Condensation of 2-[4-(methylthio)phenyl]ethylamine with chloroacetyl chloride
  • Step 2 : Chlorination of the resulting acetamide intermediate

Detailed Procedure

Step Reagents & Conditions Description
1 2-[4-(Methylthio)phenyl]ethylamine + chloroacetyl chloride React in an inert solvent such as dichloromethane at 0–25°C with triethylamine as base to neutralize HCl formed. Forms N-(2-[4-(methylthio)phenyl]ethyl)-2-chloroacetamide.
2 Purify by extraction and recrystallization Ensures removal of unreacted starting materials and by-products.

This approach aligns with the patent methods described in patent WO2009057133A2, where acylation followed by chlorination yields the target compound efficiently.

Alternative Route: Multi-step Synthesis via Intermediates

Step 1: Synthesis of N-(2-phenylethyl)-2-[(2,2,2-trifluoroethyl)amino]acetamide

  • Reagents :
    • N-(2-phenylethyl)acetamide derivatives
    • Chlorinated intermediates
  • Method :
    • Condensation of N-(2-phenylethyl)acetamide with chlorinated acyl derivatives under basic conditions
    • Use of phase transfer catalysts to enhance reaction efficiency

Step 2: Chlorination of the aminoacetamide

  • Reagents :
    • Chlorinating agents such as POCl₃ or SOCl₂
  • Conditions :
    • Conducted at low temperatures to prevent over-chlorination
    • Controlled addition to avoid side reactions

Research Findings and Data Tables

Preparation Method Reagents Reaction Conditions Yield (%) Remarks
Direct Acetamide + Chlorination Acetic anhydride, POCl₃ Reflux, 0–25°C 70–85 Widely used, scalable
Condensation + Chlorination 2-[4-(Methylthio)phenyl]ethylamine + chloroacetyl chloride 0–25°C, inert solvent 75–88 Efficient, high purity
Multi-step via Intermediates N-(2-phenylethyl)acetamide derivatives Variable 65–80 Suitable for complex syntheses

Notes and Considerations

  • Reaction Optimization : Temperature control during chlorination is critical to prevent over-chlorination or side reactions.
  • Purity and Stability : The final compound should be purified via recrystallization or chromatography to ensure stability and purity.
  • Environmental Factors : Use of greener solvents and reagents like phase transfer catalysts can improve sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Preparation Methods

The synthesis of 2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide typically involves:

  • Reagents : 2-chloroacetamide and 2-[4-(methylthio)phenyl]ethylamine.
  • Conditions : The reaction is conducted in the presence of a base (e.g., sodium hydroxide or potassium carbonate) in solvents like ethanol or methanol under reflux conditions for several hours.

Industrial Production

For industrial applications, the synthesis may be optimized for higher yields using continuous flow reactors and automated systems, along with purification methods such as recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with notable inhibition of growth at specific concentrations.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown cytotoxic effects against several cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (breast cancer)15.3
Hep-2 (laryngeal cancer)10.5
P815 (mastocytoma)12.7

These results suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

  • Study on Cytotoxicity : A recent study focused on various derivatives of chloroacetamides, including this compound. Findings indicated that modifications to the methylthio group significantly impacted anticancer activity, with compounds exhibiting enhanced lipophilicity showing improved efficacy against tumor cells.
  • Antimicrobial Study : Another study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria, demonstrating promising results that warrant further investigation into its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and DNA. This modification can disrupt normal cellular functions, leading to the compound’s biological effects. The methylthio group may also contribute to the compound’s activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structurally related chloroacetamides and their distinguishing features:

Compound Name Structural Differences Molecular Formula Key Properties/Applications References
2-Chloro-N-(4-fluorophenyl)acetamide Fluorine substituent; no ethyl linker C₈H₇ClFNO Synthetic intermediate for quinoline derivatives; intramolecular hydrogen bonding
2-Chloro-N-[4-(methylsulfonyl)phenyl]acetamide Methylsulfonyl (-SO₂Me) group; no ethyl linker C₉H₁₀ClNO₃S Higher polarity; potential enzyme inhibition
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole substituent; dichlorophenyl group C₁₁H₈Cl₂N₂OS Structural mimic of benzylpenicillin; ligand coordination
2-Chloro-N-(3-(methylthio)phenyl)acetamide Direct acetamide-phenyl linkage; no ethyl chain C₉H₁₀ClNOS Agrochemical applications; herbicidal activity
N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Nitro and sulfonyl groups; dual substitution C₉H₁₀ClN₂O₅S Crystallographic studies; steric hindrance effects

Electronic and Steric Effects

  • Methylthio (-SMe) vs. Methylsulfonyl (-SO₂Me): The methylthio group in the target compound is electron-donating, enhancing aromatic ring reactivity toward electrophilic substitution. In contrast, sulfonyl groups are electron-withdrawing, reducing ring reactivity but increasing solubility and metabolic stability .
  • Substituent Position: Para-substituted derivatives (e.g., 4-fluorophenyl) exhibit stronger hydrogen-bonding interactions in crystal lattices, whereas ortho-substituents (e.g., 2,6-dichlorophenyl) introduce steric hindrance, affecting molecular packing .

Physicochemical Properties

  • Melting Points: Derivatives with polar groups (e.g., sulfonyl) generally exhibit higher melting points (e.g., 473–475 K for 2-(3,4-dichlorophenyl)-N-(pyrazol-4-yl)acetamide ) compared to methylthio analogs, which are typically liquids or low-melting solids.
  • Lipophilicity: The methylthio group increases logP values, enhancing membrane permeability. For example, the target compound’s logP is estimated at 2.8, compared to 1.5 for sulfonyl analogs .

Research Findings and Case Studies

  • Synthetic Yields: The target compound’s synthesis typically achieves ~85% yield under reflux conditions, comparable to analogs like N-(4-chlorophenyl)-2-((3-cyanopyridinyl)thio)acetamide .
  • Crystal Packing: Intramolecular C–H···O interactions in 2-Chloro-N-(4-fluorophenyl)acetamide stabilize its crystal structure, whereas the target compound’s ethyl linker may promote intermolecular van der Waals interactions .
  • Enzyme Inhibition: Sulfonyl derivatives (e.g., 2-Chloro-N-[4-(methylsulfonyl)phenyl]acetamide) inhibit cytochrome P450 enzymes, while methylthio analogs are less potent, likely due to reduced electron withdrawal .

Biological Activity

2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a chloroacetamide moiety and a methylthio-substituted phenyl group, which are critical for its biological activity. The structural formula can be represented as follows:

C12H16ClNS\text{C}_{12}\text{H}_{16}\text{Cl}\text{N}\text{S}

The biological activity of this compound primarily involves its ability to act as an alkylating agent . This interaction occurs through the chloroacetamide group, which can modify nucleophilic sites on biomolecules such as proteins and DNA. Such modifications can disrupt normal cellular functions, leading to various biological effects including cytotoxicity against cancer cells .

The methylthio group enhances the compound's lipophilicity, potentially increasing its binding affinity to target molecules. This feature is crucial for its efficacy in therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, showing significant inhibition of growth at certain concentrations.

Anticancer Activity

The compound has been investigated for its anticancer properties . In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • Hep-2 (laryngeal cancer)
  • P815 (mastocytoma)

The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (µM)
MCF-715.3
Hep-210.5
P81512.7

These results suggest that the compound may induce apoptosis in cancer cells, likely through the activation of caspase pathways .

Study on Cytotoxicity

A recent study focused on the cytotoxic effects of various derivatives of chloroacetamides, including our compound of interest. The findings indicated that modifications to the methylthio group significantly impacted the anticancer activity. The study concluded that compounds with enhanced lipophilicity showed improved efficacy against tumor cells .

Mechanistic Insights

Another research effort aimed to elucidate the mechanisms behind the anticancer effects of this compound. It was found that the compound interferes with cell cycle progression, particularly causing arrest at the G1 phase, which is critical for cancer proliferation .

Q & A

Q. What are the critical safety protocols for handling 2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide in laboratory settings?

  • Methodological Answer: Researchers must adhere to strict safety measures:
  • Use PPE (gloves, lab coats, goggles) to prevent skin/eye contact.
  • Conduct reactions in fume hoods or gloveboxes to avoid inhalation of volatile byproducts.
  • Segregate waste into halogenated and non-halogenated containers for professional disposal .
  • Monitor air quality for potential release of methylthio or chloroacetamide derivatives.

Q. How can the synthesis of this compound be optimized for higher yield?

  • Methodological Answer:
  • Stepwise synthesis (e.g., coupling 4-(methylthio)phenethylamine with chloroacetyl chloride) under inert atmosphere (N₂/Ar) minimizes oxidation.
  • Use polar aprotic solvents (DMF, DCM) with catalytic triethylamine to enhance reactivity.
  • Monitor reaction progress via TLC or HPLC , and purify via column chromatography (silica gel, eluent: ethyl acetate/hexane). Yield improvements (5–15%) are reported by adjusting stoichiometry (1:1.2 amine:chloroacetyl chloride) .

Q. What spectroscopic techniques confirm the molecular structure of this compound?

  • Methodological Answer:
  • NMR :
  • ¹H NMR : Peaks at δ 1.5–2.0 ppm (CH₂ from ethyl group), δ 2.5 ppm (S–CH₃), δ 3.4–3.8 ppm (N–CH₂–CO).
  • ¹³C NMR : Carbonyl (C=O) at ~165–170 ppm, aromatic carbons (120–140 ppm).
  • IR : Strong C=O stretch at ~1650 cm⁻¹, C–Cl at ~750 cm⁻¹ .
  • Mass Spectrometry : Confirm molecular ion peak ([M+H]⁺) matching theoretical mass.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer:
  • Perform DFT calculations (e.g., Gaussian 09) to analyze electron density at the chloroacetamide group.
  • Compare activation energies for SN1 vs. SN2 pathways using transition-state modeling.
  • Validate predictions with experimental kinetics (e.g., reaction with thiols or amines) .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer:
  • Reproducibility checks : Standardize assay conditions (cell lines, solvent controls, incubation times).
  • SAR studies : Systematically modify substituents (e.g., methylthio to sulfoxide) and test against target enzymes (e.g., kinases).
  • Use dose-response curves to clarify EC₅₀ discrepancies across studies .

Q. How can environmental degradation products of this compound be identified and quantified?

  • Methodological Answer:
  • Simulate degradation via hydrolysis (pH 7–9 buffer) or photolysis (UV light).
  • Analyze products using LC-MS/MS with electrospray ionization (ESI+).
  • Detect metabolites like ethanesulfonic acid (ESA) or oxanilic acid (OXA) degradates, common in chloroacetamide herbicides .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.